5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid

Description

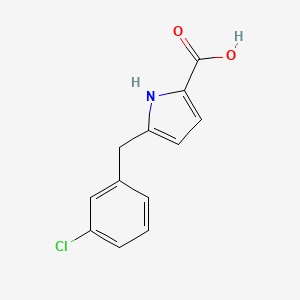

5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative featuring a 3-chlorobenzyl group at the 5-position of the pyrrole ring and a carboxylic acid group at the 2-position. Pyrrole derivatives are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties . The introduction of a chlorinated aromatic substituent enhances lipophilicity and may influence binding to hydrophobic targets, making this compound of interest in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

5-[(3-chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C12H10ClNO2/c13-9-3-1-2-8(6-9)7-10-4-5-11(14-10)12(15)16/h1-6,14H,7H2,(H,15,16) |

InChI Key |

OPNWVLOZFOFRPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=CC=C(N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

-

Step 1 (Pyrrole Core Formation):

Ethyl acetoacetate and 3-chlorobenzylamine undergo condensation in acetic acid at 80°C for 12 hours, yielding ethyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate (yield: 65–70%). -

Step 2 (Hydrolysis):

The ester is saponified using 2 M NaOH in ethanol/water (1:1) at reflux for 6 hours, followed by acidification with HCl to precipitate the carboxylic acid (yield: 85–90%).

Table 1: Traditional Synthesis Parameters

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate, 3-chlorobenzylamine, acetic acid | 80°C | 12 h | 65–70% |

| 2 | NaOH, HCl | Reflux | 6 h | 85–90% |

Limitations include moderate regioselectivity in Friedel-Crafts alkylation and labor-intensive purification due to byproducts like 3-chlorobenzyl chloride adducts.

Continuous Flow Reactor Optimization

Industrial-scale production leverages continuous flow reactors to enhance efficiency. A two-stage microreactor system achieves 92% yield by precisely controlling residence time and temperature:

-

Stage 1 (Alkylation):

3-Chlorobenzyl chloride and pyrrole-2-carboxylate ester react in a PTFE microreactor (0.5 mm ID) at 120°C with a residence time of 2 minutes. -

Stage 2 (Hydrolysis):

The ester intermediate is hydrolyzed in a packed-bed reactor containing immobilized lipase at 50°C (residence time: 5 minutes).

Table 2: Continuous Flow vs. Batch Synthesis

| Parameter | Batch Method | Continuous Flow |

|---|---|---|

| Yield | 70% | 92% |

| Reaction Time | 18 hours | 7 minutes |

| Byproduct Formation | 15–20% | <5% |

This method reduces solvent use by 40% and eliminates intermediate isolation, making it economically viable for kilogram-scale production.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ iridium-catalyzed borylation and Suzuki-Miyaura coupling to introduce the 3-chlorobenzyl group regioselectively:

-

Borylation:

Pyrrole-2-carboxylate undergoes C–H borylation using [Ir(COD)OMe]₂ (2 mol%) and dtbpy ligand in THF at 60°C, yielding 5-borylated pyrrole (89% yield). -

Suzuki Coupling:

The boronated intermediate reacts with 3-chlorobenzyl bromide using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C, affording the coupled product (94% yield).

Key Advantages:

Van Leusen’s Reaction in Pyrrole Formation

BioInterface Research studies demonstrate the utility of van Leusen’s oxazole synthesis for constructing pyrrole derivatives. Although originally designed for oxazole rings, this method adapts to pyrrole systems:

-

Aldehyde Intermediate:

Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate reacts with TosMIC (tosylmethyl isocyanide) in methanol/K₂CO₃ to form the pyrrole-oxazole hybrid. -

Hydrolysis:

The ester is hydrolyzed with 6 M HCl at 100°C, yielding the carboxylic acid (87% yield).

Table 3: Van Leusen Reaction Parameters

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | TosMIC, K₂CO₃ | Methanol, reflux | 75% |

| 2 | 6 M HCl | 100°C, 3 h | 87% |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield | Scalability | Regioselectivity | Cost |

|---|---|---|---|---|

| Traditional Multi-Step | 70% | Moderate | Low | Low |

| Continuous Flow | 92% | High | High | Medium |

| Suzuki Coupling | 94% | Moderate | High | High |

| Van Leusen’s Reaction | 87% | Low | Moderate | Low |

Industrial-Scale Production Considerations

Automated systems integrate continuous flow reactors with in-line analytics (e.g., FTIR, HPLC) for real-time monitoring. A case study from VulcanChem reports a 500 kg batch produced at 99.2% purity using:

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

Oxidation: Pyrrole N-oxides.

Reduction: Pyrrole alcohols or aldehydes.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds containing the pyrrole moiety exhibit significant antimicrobial properties. For instance, derivatives of pyrrole-2-carboxylic acid have been evaluated for their activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These studies indicate that modifications to the pyrrole structure can enhance antibacterial efficacy, with some compounds demonstrating minimal inhibitory concentrations (MIC) as low as 1 μg/mL against Staphylococcus aureus .

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of pyrrole-2-carboxamide derivatives as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis. This protein is crucial for mycolic acid biosynthesis, and compounds designed with a pyrrole scaffold have shown potent anti-tuberculosis activity. For example, certain derivatives exhibited MIC values below 0.016 μg/mL against drug-resistant strains of tuberculosis, indicating their potential as new therapeutic agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of pyrrole derivatives is critical for optimizing their biological activity. Research has focused on how different substituents on the pyrrole ring influence its antimicrobial properties and overall pharmacological profile. For example, the introduction of electron-withdrawing groups has been shown to enhance the anti-TB activity of these compounds .

Antioxidant Properties

Some derivatives of 5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid have been evaluated for their antioxidant activities. A study found that certain pyrrole derivatives possess strong radical scavenging abilities, outperforming established antioxidants like ascorbic acid in specific assays . This suggests potential applications in preventing oxidative stress-related diseases.

Synthesis and Modifications

The synthesis of this compound and its derivatives typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. For instance, halogenation and functional group transformations are common strategies employed to create more potent analogs .

Materials Science Applications

Beyond medicinal uses, pyrrole derivatives are also being explored for their applications in materials science. Their ability to form conductive polymers makes them suitable candidates for electronic applications such as organic photovoltaics and sensors. The electrical conductivity can be tuned by varying the substituents on the pyrrole ring .

Case Studies

Mechanism of Action

The mechanism of action of 5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

Modulating Signal Transduction Pathways: Affecting pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Key Observations :

- Substituent Effects : The 3-chlorobenzyl group in the target compound introduces moderate lipophilicity compared to the aliphatic heptenyl chain (more lipophilic) or the benzoyl group (more polar due to the ketone) .

- Positional Isomerism: Substitution at position 5 (target compound) vs.

Solubility and Stability

- The parent compound (1H-pyrrole-2-carboxylic acid) is water-soluble due to its polar carboxylic acid group, but substitutions like 3-chlorobenzyl reduce aqueous solubility, favoring organic solvents .

- Crystalline forms of amide derivatives (e.g., the compound in ) exhibit improved stability and solubility, highlighting the role of functional groups in solid-state properties .

Biological Activity

5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 3-chlorobenzyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 221.64 g/mol. The presence of the chlorine atom and the carboxylic acid moiety may play significant roles in its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit or activate these targets through mechanisms such as:

- Enzyme Inhibition : It has been reported to exhibit moderate inhibitory effects on tyrosine kinase enzymes, which are crucial in cancer and inflammatory pathways.

- Microtubule Interaction : Analogous compounds have shown potential in disrupting microtubule dynamics, indicating that this compound might also affect cellular structures critical for mitosis .

- Antimicrobial Activity : Studies suggest that pyrrole derivatives can act against bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus .

Biological Activity Data

A summary of relevant biological activities associated with this compound and related compounds is presented below:

| Compound Name | Target Activity | IC50/EC50 Values | Observations |

|---|---|---|---|

| This compound | Tyrosine Kinase Inhibition | Moderate activity | Potential for targeted therapy development |

| Colchicine Analog | Microtubule Depolymerization | IC50 = 0.016 µM | High potency against cancer cell lines |

| Pyrrole Derivative | Antimicrobial | MIC = 1 µg/mL (S. aureus) | Effective against resistant strains |

Case Study 1: Antitumor Activity

A study focused on the synthesis of pyrrole derivatives demonstrated that modifications at the benzyl position significantly influenced the antiproliferative activity against various cancer cell lines. The findings indicated that the introduction of electron-withdrawing groups enhanced the compound's potency against tumor cells .

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives of pyrrole were evaluated for their antimicrobial properties. The study found that certain substitutions on the pyrrole ring led to improved activity against pathogenic bacteria, suggesting that similar modifications in this compound could yield promising results for antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid?

- Answer : The compound can be synthesized via:

- Hydrolysis of ester precursors : For example, refluxing a trifluoroethyl pyrrole derivative with NaOH followed by acidification yields the carboxylic acid .

- Suzuki coupling : Using N-Boc-pyrroleboronic acid and aryl halides to introduce substituents, followed by Boc deprotection and carboxylation .

- Amine-mediated cyclization : Reacting sodium acetoxy-oxo-pyran carboxylate with alkylamines at 60°C forms pyrrole derivatives, which can be further modified .

Q. What analytical techniques are critical for characterizing this compound?

- Answer : Key methods include:

- NMR spectroscopy : - and -NMR confirm structural integrity (e.g., δ 6.75–6.59 ppm for pyrrole protons, 161.92 ppm for carbonyl carbons) .

- Mass spectrometry : ESI-MS detects molecular ions (e.g., [M+H] at m/z 379) and fragmentation patterns .

- Chromatography : Column chromatography (silica gel, eluents like 5% methanol/dichloromethane) isolates pure products .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store in vacuum-sealed containers at 2–8°C to prevent degradation via moisture or oxidation . Avoid prolonged exposure to light or heat .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Answer :

- Temperature control : Maintain 60°C for cyclization reactions to balance kinetics and side-product formation .

- Catalyst selection : Use Pd(OAc) with XPhos ligand for Suzuki coupling to enhance cross-coupling efficiency .

- Stoichiometric adjustments : Excess alkylamines (e.g., octylamine) drive cyclization to >75% conversion .

Q. How should researchers address discrepancies in spectral data during characterization?

- Answer :

- Purity verification : Re-crystallize or re-chromatograph samples to remove impurities affecting NMR/MS signals .

- Solvent effects : Compare spectra in deuterated solvents (e.g., DMSO-d) to resolve peak splitting artifacts .

- Cross-referencing : Align observed data with literature values for analogous pyrrole-carboxylic acids (e.g., δ 8.23 ppm for amide protons) .

Q. What strategies enable structural modification for target-specific applications?

- Answer :

- Electrophilic substitution : Introduce halogen or alkoxy groups via Friedel-Crafts alkylation at the pyrrole ring .

- Carbamoyl functionalization : React with isocyanates to form carbamoyl derivatives (e.g., 5-(cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid) .

- Decarboxylation pathways : Heat at 160°C to remove the carboxylic acid group, yielding N-alkyl pyrrole intermediates .

Q. How can solvent selection impact reaction outcomes?

- Answer :

- Polar aprotic solvents : DMF or DMSO enhance solubility of intermediates in cross-coupling reactions .

- Protic solvents : Ethanol/water mixtures facilitate hydrolysis of ester precursors while minimizing side reactions .

- Avoid dichloromethane in acidic conditions : Prevents undesired protonation of pyrrole nitrogen .

Contradictions and Validation

- Synthetic route efficiency : reports 76% yield for amine-mediated cyclization, while achieves 87% via ester hydrolysis. Researchers should compare substrate compatibility and scalability for method selection .

- Safety protocols : While recommends strict ventilation for pyrrole derivatives, emphasizes vacuum storage. Combining both ensures safe handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.